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molecular formula C13H13NO B8495946 2-[4-(Pyridin-3-yl)phenyl]ethanol

2-[4-(Pyridin-3-yl)phenyl]ethanol

Cat. No. B8495946
M. Wt: 199.25 g/mol
InChI Key: FXUOPDSNIRJPGU-UHFFFAOYSA-N
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Patent
US07211578B2

Procedure details

1 g (6.8 mmol) of (3-pyridyl)diethylborane, 0.87 ml (10.2 mmol) of 2-(4-bromophenyl)ethanol, 1.53 g (27 mmol) of KOH powder, 1.1 g (3.4 mmol) of tetrabutylammonium bromide and 0.39 g (0.34 mmol) of tetrakis(triphenylphosphine)Pd are mixed in 25 ml of anhydrous THF. The mixture is heated at reflux under a stream of argon for 4 hours. The mixture is poured into water, extraction is carried out with ethyl acetate, the organic phase is dried and the solvent is evaporated. The residue is purified by chromatography on a column of silica gel, elution being carried out with a cyclohexane/ethyl acetate=1/1 mixture, the title product thus being obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine)Pd
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](B(CC)CC)[CH:2]=1.Br[C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20][OH:21])=[CH:15][CH:14]=1.[OH-].[K+].O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1.C(OCC)(=O)C>[OH:21][CH2:20][CH2:19][C:16]1[CH:17]=[CH:18][C:13]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)=[CH:14][CH:15]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(CC)CC
Name
Quantity
0.87 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCO
Name
Quantity
1.53 g
Type
reactant
Smiles
[OH-].[K+]
Name
tetrakis(triphenylphosphine)Pd
Quantity
0.39 g
Type
reactant
Smiles
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a stream of argon for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a column of silica gel, elution

Outcomes

Product
Name
Type
product
Smiles
OCCC1=CC=C(C=C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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